molecular formula C14H11BrN2O2 B3842820 N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide

N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide

Cat. No. B3842820
M. Wt: 319.15 g/mol
InChI Key: SODRUBBVJKOOBY-UHFFFAOYSA-N
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Description

N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide, also known as BBC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in various fields of scientific research. In biochemistry, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. In pharmacology, N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. In medicinal chemistry, it has been studied for its potential use as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the levels of acetylcholine in the nervous system. This increase in acetylcholine levels can improve cognitive function and memory, which is why N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the nervous system. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease. However, more research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high purity and stability, which make it easy to work with and store. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of acetylcholinesterase and butyrylcholinesterase in the nervous system. However, one limitation of N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide is that it is relatively expensive, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the study of its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, more research is needed to determine the full extent of its biochemical and physiological effects, as well as its potential applications in other fields of scientific research.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-9-5-4-8-11(12)14(18)19-17-13(16)10-6-2-1-3-7-10/h1-9H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODRUBBVJKOOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2-bromophenyl)carbonyl]oxy}benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.